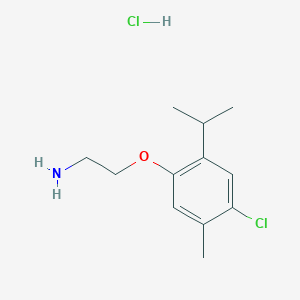
3-tert-Butoxycarbonylamino-2-hydroxy-4-phenylbutyric acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
3-tert-Butoxycarbonylamino-2-hydroxy-4-phenylbutyric acid has been extensively studied for its synthetic and chemical properties. For example, it has been used in the synthesis of (S)-3-(tert-Butoxycarbonylamino)-4-phenylbutanoic acid, a compound with potential applications in various chemical reactions and syntheses (Linder, Steurer, & Podlech, 2003). Additionally, it's been employed in the stereocontrolled synthesis of related compounds, such as 2R-benzyl-5S-tert-butoxycarbonylamino-4R-(tert-butyldimethylsilanyloxy)-6-phenyl-hexanoic acid, highlighting its versatility in creating enantiomerically pure compounds (Nadin, Lopez, Neduvelil, & Thomas, 2001).
Application in HIV Protease Inhibitor Synthesis
A significant application of this compound is in the field of antiviral research, particularly in the synthesis of HIV protease inhibitors. For instance, it has been transformed into (2R, 3S)-1-amino-3-tert-butoxycarbonylamino-2-hydroxy-4-phenylbutane, a key component in the HIV protease inhibitor VX-478 (Yuasa, Yuasa, & Tsuruta, 1998).
Biopolymer and Polymer Synthesis
This compound has also found applications in the development of biocompatible polymers. For example, derivatives of (S)-3,4-Dihydroxybutyric acid, a structurally related compound, have been utilized in producing environmentally friendly polycarbonates via copolymerization with carbon dioxide, demonstrating the potential of such compounds in sustainable material science (Tsai, Wang, & Darensbourg, 2016).
Application in Hydrogel Formation
The compound has been investigated for its potential in forming hydrogels, which can be used for drug delivery systems. Tripeptide-based hydrogelators incorporating derivatives of this compound have shown promise as carriers for vitamin B12 and the anticancer drug doxorubicin (Guchhait et al., 2021).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that this compound is a derivative of amino acids, which play crucial roles in various biological processes, including protein synthesis and metabolic pathways .
Mode of Action
It’s known that amino acid derivatives can influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Biochemical Pathways
As an amino acid derivative, it may be involved in peptide synthesis and other amino acid-related metabolic pathways .
Result of Action
As an amino acid derivative, it may have potential impacts on protein synthesis and other cellular functions .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of amino acid derivatives .
Propiedades
IUPAC Name |
2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(20)16-11(12(17)13(18)19)9-10-7-5-4-6-8-10/h4-8,11-12,17H,9H2,1-3H3,(H,16,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTRKISIDQZUQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(Allyloxy)benzyl]ethanamine hydrochloride](/img/structure/B3078402.png)
![Tert-butyl N-{4-aminobicyclo[2.1.1]hexan-1-YL}carbamate](/img/structure/B3078407.png)
amine hydrochloride](/img/structure/B3078438.png)
![3-[(4-Bromobenzyl)amino]-1-propanol hydrochloride](/img/structure/B3078439.png)

![N-[1-(3-Aminophenyl)ethyl]acetamide sulfate](/img/structure/B3078460.png)


![Methyl 2-[2-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B3078475.png)
![N-[2-(2-Methoxy-4-methylphenoxy)ethyl]-N-methylamine hydrochloride](/img/structure/B3078495.png)



![tert-Butyl 3-(2-(4-amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-7-yloxy)propylcarbamate](/img/structure/B3078506.png)
